molecular formula C26H27N5O2 B2708271 2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1105202-34-3

2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2708271
CAS No.: 1105202-34-3
M. Wt: 441.535
InChI Key: DUDSONYSQPJMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide features a pyrazolo[3,4-d]pyridazine core, a bicyclic heteroaromatic system with two adjacent nitrogen atoms in the pyridazine ring. Key structural elements include:

  • 2-Methylphenyl group at position 1, contributing steric bulk and lipophilicity.
  • Acetamide side chain linked to a 2,4,6-trimethylphenyl (mesityl) group, enhancing hydrophobicity and steric hindrance.

Properties

IUPAC Name

2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-15-11-17(3)23(18(4)12-15)28-22(32)14-30-26(33)25-20(24(29-30)19-9-10-19)13-27-31(25)21-8-6-5-7-16(21)2/h5-8,11-13,19H,9-10,14H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDSONYSQPJMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4C)C)C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazolo[3,4-d]pyridazine core: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable diketone or ketoester.

    Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction using a cyclopropyl halide and a base.

    Attachment of the tolyl group: This can be done through a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst.

    Formation of the mesitylacetamide moiety: This step involves the reaction of mesityl chloride with an amine derivative to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound belongs to the pyrazolo-pyridazine class, distinct from pyrazolo[3,4-b]pyridine derivatives reported in the literature (e.g., compounds 4c and 4h from and ) . Key comparisons include:

Feature Target Compound Compound 4c Compound 4h
Core Structure Pyrazolo[3,4-d]pyridazine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine
Substituents - Cyclopropyl
- 2-Methylphenyl
- Mesityl acetamide
- 4-Chlorophenyl
- 4-Methoxyphenyl acetamide
- 4-Chlorophenyl
- 4-Nitrophenyl acetamide
Melting Point Not reported 209–211°C 231–233°C
IR Stretches (C=O/NH) Inferred: ~1680–1660 cm⁻¹ (C=O), ~3330 cm⁻¹ (NH) 1682 cm⁻¹ (C=O), 3329 cm⁻¹ (NH) 1668 cm⁻¹ (C=O), 3333 cm⁻¹ (NH)
Synthesis Likely via nucleophilic substitution (similar to 4c/4h) K₂CO₃/DMF, 15–24 h, room temperature K₂CO₃/DMF, 15–24 h, room temperature

Key Observations:

Pyridazine’s electron-deficient nature may enhance solubility in polar solvents compared to pyridine derivatives.

Electron-withdrawing groups (e.g., nitro in 4h) decrease acetamide NH basicity, whereas electron-donating groups (e.g., methoxy in 4c) enhance it, influencing hydrogen-bonding capacity .

Synthetic Methodology :

  • Both the target compound and 4c/4h likely employ nucleophilic substitution under mild conditions (K₂CO₃/DMF), though starting materials differ due to the pyridazine core .

Research Findings and Implications

Hydrogen Bonding and Crystallography

  • Graph set analysis (as per Etter’s methodology) could elucidate differences in supramolecular aggregation between the target compound and analogs .

Spectroscopic and Analytical Data

  • IR/NMR : The target compound’s NH and carbonyl stretches would align closely with 4c/4h , but cyclopropyl protons (~1–2 ppm in ¹H NMR) and mesityl methyl groups (~2.3 ppm) would provide distinct spectral signatures .
  • Elemental Analysis : Expected deviations in C/H/N percentages due to the cyclopropyl and mesityl groups (e.g., higher carbon content vs. 4c/4h ).

Biological Activity

The compound 2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide (CAS Number: 1105202-69-4) is a novel pyrazolo[3,4-d]pyridazin derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC26H27N5O2
Molecular Weight441.535 g/mol
IUPAC Name2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide
CAS Number1105202-69-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrazolo[3,4-d]pyridazin core structure allows for potential inhibition of key enzymes and receptors involved in several pathological processes:

  • Inhibition of Kinases : The compound may exhibit inhibitory effects on specific kinases involved in cell signaling pathways. Kinase inhibition is crucial for the development of anti-cancer and anti-inflammatory drugs.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazolo compounds can exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : The structural characteristics of this compound may contribute to its anti-inflammatory potential by modulating inflammatory pathways.

Cytotoxicity Studies

In vitro cytotoxicity assessments are essential for evaluating the safety profile of new compounds. Compounds within this class have shown low toxicity to human embryonic kidney cells (HEK-293), indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazolo derivatives has revealed that modifications at specific positions can significantly enhance biological activity. For example:

  • Substituents at the 7-position often improve kinase inhibition potency.
  • The presence of electron-withdrawing or electron-donating groups can modulate the interaction with target enzymes .

Q & A

Q. What are the established synthetic routes for synthesizing 2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide?

The compound is synthesized via multi-step heterocyclic condensation reactions. Key steps include:

  • Cyclocondensation of substituted pyrazolo[3,4-d]pyridazine precursors with cyclopropyl and 2-methylphenyl groups under basic conditions (e.g., piperidine in ethanol at 0–5°C) .
  • Acetamide coupling via nucleophilic substitution using α-chloroacetamide derivatives, as demonstrated in analogous pyrazolo-pyrimidine syntheses .
  • Purification via column chromatography or recrystallization to achieve >95% purity. Reaction optimization may involve adjusting stoichiometry, solvent polarity, and temperature gradients.

Q. Which analytical techniques are most effective for structural characterization of this compound?

A combination of spectral and crystallographic methods is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and acetamide linkage (e.g., δ 2.1–2.5 ppm for trimethylphenyl groups) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray crystallography : Using SHELX software for refinement to resolve complex heterocyclic geometry and confirm stereochemical assignments .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis yield and purity of this compound?

DoE methodologies, such as factorial designs, are critical for process optimization:

  • Variables : Reactant molar ratios (cyclopropyl precursor vs. acetamide coupling agent), solvent polarity (e.g., DMF vs. THF), and reaction time .
  • Response surface modeling : To identify optimal conditions (e.g., 1.2:1 molar ratio, 60°C in DMF, 12-hour reaction time) that maximize yield (>80%) and minimize byproducts (<5%) .
  • Validation : Replicate reactions under predicted optimal conditions and compare results using ANOVA to confirm reproducibility.

Q. How can contradictory biological activity data across studies be systematically analyzed?

Discrepancies may arise from assay variability or impurities. Mitigation strategies include:

  • Purity validation : Use HPLC (≥99% purity) and LC-MS to rule out impurities affecting bioactivity .
  • Assay standardization : Compare IC50_{50} values under identical conditions (e.g., cell line, incubation time) .
  • Structural analogs : Synthesize derivatives (e.g., substituting cyclopropyl with fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to target proteins?

Molecular docking and dynamics simulations are key:

  • Docking software (AutoDock Vina) : Use PyMol to prepare the protein structure (e.g., kinase domains) and assign flexible residues near the binding pocket.
  • Free energy calculations (MM/GBSA) : To estimate binding energies, focusing on interactions between the acetamide moiety and hydrophobic pockets .
  • Validation : Compare computational results with experimental SPR or ITC data to refine force field parameters.

Q. How does polymorphism affect the compound’s physicochemical properties, and how can it be controlled?

Polymorphic forms can alter solubility and bioavailability. Control strategies include:

  • Crystallization screening : Use solvents like ethyl acetate/hexane mixtures to isolate stable polymorphs .
  • PXRD and DSC : Monitor phase transitions (e.g., melting points) to identify dominant forms .
  • Co-crystallization : Introduce co-formers (e.g., succinic acid) to stabilize preferred crystalline phases.

Q. What methodologies are recommended for studying the compound’s degradation pathways under stress conditions?

Forced degradation studies using:

  • Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours; analyze via LC-MS for cleavage products (e.g., pyridazine ring opening) .
  • Oxidative Stress : Treat with 3% H2_2O2_2; monitor acetamide oxidation using 1^1H NMR (disappearance of δ 2.3 ppm methyl signals) .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photooxidation byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.